Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]-
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Overview
Description
Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- typically involves the reaction of 4-methyl-2-quinazolinethiol with acetic acid derivatives. One common method involves the use of acetic anhydride as a reagent under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[[3,4-dihydro-3-(2-methylphenyl)-4-oxo-2-quinazolinyl]thio]-
- 2-[[2-(phenoxymethyl)-4-quinazolinyl]thio]acetic acid methyl ester
Uniqueness
Acetic acid, 2-[(4-methyl-2-quinazolinyl)thio]- is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 4-position of the quinazoline ring differentiates it from other similar compounds and may contribute to its unique properties.
Properties
Molecular Formula |
C11H10N2O2S |
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Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-(4-methylquinazolin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H10N2O2S/c1-7-8-4-2-3-5-9(8)13-11(12-7)16-6-10(14)15/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
RTLSTBTWHHGAMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)SCC(=O)O |
Origin of Product |
United States |
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